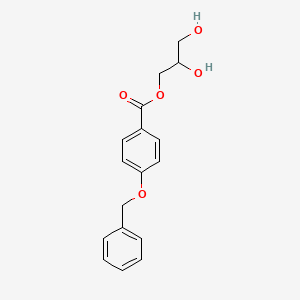![molecular formula C16H34N2O3Sn B14179830 N-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}glycinamide CAS No. 850582-02-4](/img/structure/B14179830.png)
N-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}glycinamide is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to organic groups
Métodos De Preparación
The synthesis of N-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}glycinamide typically involves the reaction of bis(tributyltin) oxide with ω-haloalkyl isocyanate. This reaction proceeds through the formation of an adduct, which then undergoes cyclization and coupling reactions to yield the desired product . The reaction conditions often include the use of hexamethylphosphoramide (HMPA) to enhance the reactivity of the tin-heteroatom bond by coordination .
Análisis De Reacciones Químicas
N-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}glycinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The tributylstannyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include alkyl halides, which facilitate the substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}glycinamide has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and other medicinal applications.
Industrial Applications: It can be used in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of N-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}glycinamide involves the coordination of the tin atom with other molecules. This coordination enhances the reactivity of the compound, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparación Con Compuestos Similares
N-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}glycinamide can be compared with other organotin compounds, such as N-tributylstannyl-2-oxazolidinone and tetrahydro-2H-1,3-oxazin-2-one These compounds share similar structural features but differ in their reactivity and applications
Propiedades
Número CAS |
850582-02-4 |
|---|---|
Fórmula molecular |
C16H34N2O3Sn |
Peso molecular |
421.2 g/mol |
Nombre IUPAC |
tributylstannyl 2-[(2-aminoacetyl)amino]acetate |
InChI |
InChI=1S/C4H8N2O3.3C4H9.Sn/c5-1-3(7)6-2-4(8)9;3*1-3-4-2;/h1-2,5H2,(H,6,7)(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
XGOPQENWWFWUCN-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)OC(=O)CNC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Ethyl-1-{[(propan-2-yl)oxy]methyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B14179748.png)
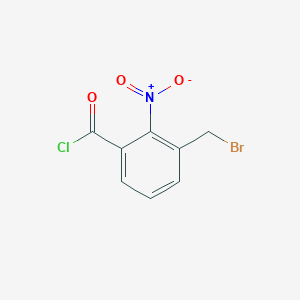
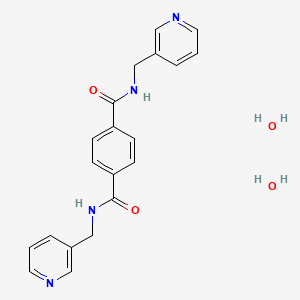
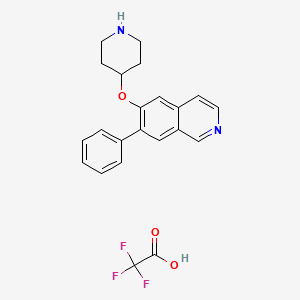
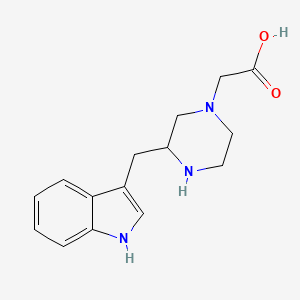
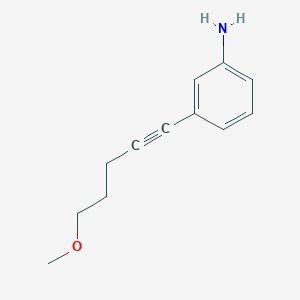
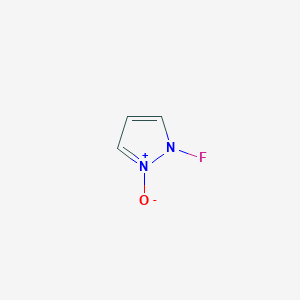
![8-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B14179785.png)
![2-[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]propanoic acid](/img/structure/B14179789.png)
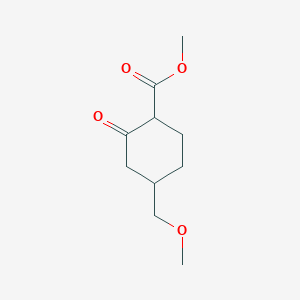
![4-[(But-3-en-1-yl)sulfanyl]-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one](/img/structure/B14179794.png)
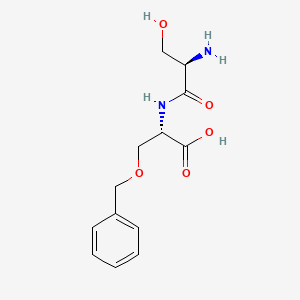
![2-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole](/img/structure/B14179802.png)
